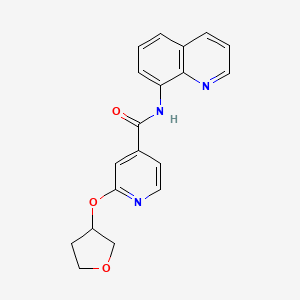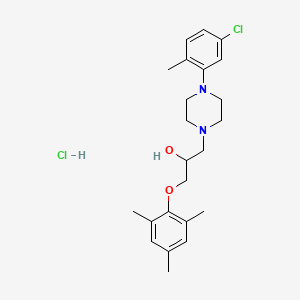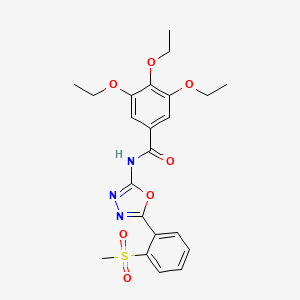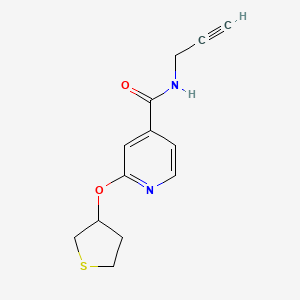![molecular formula C10H12N2O2 B3015054 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one CAS No. 99068-33-4](/img/structure/B3015054.png)
3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one
Overview
Description
“3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one” is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 192.21, and its molecular formula is C10H12N2O2 .
Scientific Research Applications
Structural and Mechanistic Studies
Chiral Auxiliaries and Protective Groups : Oxazolidin-2-ones, including derivatives like 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one, are utilized as protective groups for 1,2-amino alcohols and as chiral auxiliaries in synthetic chemistry. Studies on oxazolidinecarbohydrazides, which are closely related to oxazolidin-2-ones, demonstrate their role in protecting amino alcohols and facilitating chiral synthesis through weak interactions such as C-H···O and π-π stacking interactions (Nogueira et al., 2015).
Synthesis of N-Alkyl-β-Amino Acids : Research indicates that 1,3-oxazolidin-5-ones, a related group to oxazolidin-2-ones, are valuable precursors in the synthesis of N-methyl α- and β-amino acids. This application is essential in developing modified peptides and oligomers with potential bioactivity (Hughes & Sleebs, 2008).
Chiral Auxiliaries for Stereoselective Reactions : Oxazolidin-2-ones, derived from α-amino acids, are effective as chiral auxiliaries in stereoselective enolate alkylations and conjugate additions. This application is significant in the field of asymmetric synthesis (Davies & Sanganee, 1995).
Biological and Pharmacological Activity
Enzymatic Synthesis and Biological Activity : A study on the enzymatic synthesis of oxazolidin-2-one, which includes derivatives like 3-ethyl-1,3-oxazolidin-2-one, highlights their multifunctional nature with diverse biological and pharmacological activities. This research showcases the potential of oxazolidin-2-ones in developing biologically active compounds (Yadav & Pawar, 2014).
Synthesis and Medicinal Chemistry : The oxazolidin-2-one nucleus, including derivatives like this compound, is a key framework in synthetic organic chemistry and medicinal chemistry. Its significance is underscored by the synthesis of Linezolid, an antibacterial drug, and its applications as protective groups for amino alcohols (Zappia et al., 2007).
Synthesis and Chemistry
- Synthesis Methods : Various methods for synthesizing oxazolidin-2-ones, including derivatives like this compound, have been reported. These methods often involve condensation reactions or cyclization reactions under milder conditions, highlighting the versatility of these compounds in organic synthesis (Kim et al., 2011).
Properties
IUPAC Name |
3-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-9-3-1-8(2-4-9)7-12-5-6-14-10(12)13/h1-4H,5-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIBIOHIFPYFSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99068-33-4 | |
| Record name | 3-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B3014976.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B3014978.png)
![N-(4-methoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B3014979.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide](/img/structure/B3014980.png)





![N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B3014990.png)
![4-[[1-[(2-Fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B3014991.png)
![N~1~-[5-(4-{[4-(4-fluorophenyl)piperazino]carbonyl}piperidino)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B3014992.png)

![3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B3014994.png)
